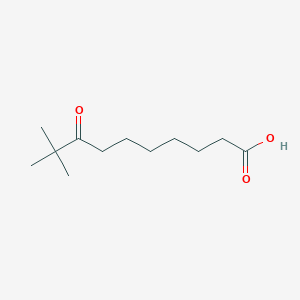

9,9-Dimethyl-8-oxodecanoic acid

Description

Contextualization within the Oxo-Fatty Acid Class

9,9-Dimethyl-8-oxodecanoic acid is a member of the oxo-fatty acid (OFA) family. OFAs are fatty acids that contain one or more ketone functional groups along their hydrocarbon chain. acs.org The position of this oxo group can vary, leading to a wide diversity of structures and biological activities. gerli.comaocs.org These molecules are often formed endogenously through the oxidation of other lipids, particularly polyunsaturated fatty acids. nih.govmdpi.com

Oxo-fatty acids are increasingly recognized not just as products of cellular damage but as active participants in biological processes. For example, specific OFAs derived from linoleic acid, such as 9- and 13-oxo-octadecadienoic acid (9- and 13-oxo-ODE), have been studied in the context of metabolic diseases. nih.gov Research has shown that OFAs can be associated with liver injury in nonalcoholic fatty liver disease (NAFLD) and may play a role in modulating insulin (B600854) secretion. nih.gov Furthermore, some OFAs have been found to possess cytoprotective effects against oxidative stress by activating cellular antioxidant pathways. nih.gov A class of saturated oxo-fatty acids (SOFAs) has been identified in human plasma and shown to exhibit cell growth inhibitory activity against cancer cell lines. acs.org The presence of the ketone group in this compound suggests it could be involved in similar signaling or metabolic pathways.

Historical Perspective of Related Compounds and Their Scientific Relevance

The scientific journey into fatty acids began in the early 19th century with the work of French chemist Michel Eugène Chevreul, who first isolated and named several fatty acids, establishing them as a distinct class of organic molecules. nih.govwikipedia.org For a long time, research focused primarily on straight-chain saturated and unsaturated fatty acids.

The study of branched-chain fatty acids (BCFAs) gained traction with the discovery that they are major components of the lipids in many bacteria. gerli.com Unlike the straight-chain fatty acids common in eukaryotes, BCFAs have one or more methyl groups along the carbon chain, which affects their physical properties, such as lowering the melting point and increasing membrane fluidity. ontosight.aiyoutube.com This is crucial for microorganisms to adapt to different environmental conditions. frontiersin.org These BCFAs are also found in the human diet, primarily from ruminant meat and dairy products, as they are synthesized by bacteria in the rumen. gerli.comnih.gov

More recently, the scientific relevance of oxo-fatty acids has come into focus. While hydroxylated fatty acids have been known for some time, the corresponding oxo-fatty acids are being explored for their unique biological activities. For instance, specific oxo-fatty acids are used as chemotaxonomic markers to classify certain bacteria, such as Mesorhizobium, due to their presence in the bacterial lipopolysaccharide (LPS). nih.gov

Furthermore, structurally related compounds have proven to be of significant interest. A notable example is 2-amino-8-oxodecanoic acid (Aoda), a key component of natural cyclic tetrapeptides like apicidin, which are known inhibitors of histone deacetylase (HDAC), a target for anti-cancer therapies. researchgate.netnih.govscispace.com The synthesis and study of these related molecules underscore the potential for discovering potent biological activity in uniquely functionalized fatty acids.

Scope and Significance for Contemporary Research

Contemporary research continues to uncover the multifaceted roles of BCFAs and OFAs in health and disease. There is a growing interest in the relationship between these fatty acids and metabolic disorders like obesity and diabetes, as well as their role in inflammation and immune regulation. oup.comnih.govnih.gov BCFAs have been shown to influence gene expression related to lipid metabolism and can modulate inflammatory responses. nih.govgoogle.com

The specific structure of this compound—with its terminal dimethyl branching—presents a unique molecular architecture that is less common than the typical iso and anteiso BCFAs. ontosight.ai This distinct structural feature could lead to novel biological activities and interactions. The gem-dimethyl group can influence the molecule's stability and how it fits into enzyme active sites or lipid membranes, potentially leading to different physiological effects compared to monomethylated fatty acids.

While direct studies on this compound are sparse, the methodologies for its investigation are well-established. Convergent synthetic approaches have been successfully used to create various substituted oxodecanoic acids, which would allow for the production of this compound for biological screening. researchgate.netnih.gov Its study could provide new insights into lipid metabolism, cell signaling, and host-microbiome interactions. Given the established bioactivity of both BCFAs and OFAs, this compound represents an intriguing target for future research to explore its potential roles in physiology and pathophysiology.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 898766-93-3 | sigmaaldrich.com |

| Molecular Formula | C₁₂H₂₂O₃ | sigmaaldrich.com |

| Average Mass | 214.30 g/mol | Calculated |

| Monoisotopic Mass | 214.156895 g/mol | Calculated |

| Class | Oxo-fatty acid, Branched-chain fatty acid | gerli.comontosight.ai |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9,9-dimethyl-8-oxodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-12(2,3)10(13)8-6-4-5-7-9-11(14)15/h4-9H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMNNMLCKHRFNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645368 | |

| Record name | 9,9-Dimethyl-8-oxodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-93-3 | |

| Record name | 9,9-Dimethyl-8-oxodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Biological Identification of 9,9 Dimethyl 8 Oxodecanoic Acid and Analogous Structures

Natural Occurrence and Isolation from Biological Systems

The identification of fatty acid derivatives in various organisms is a testament to their diverse roles in biology. While 9,9-Dimethyl-8-oxodecanoic acid remains elusive, its structural relatives have been isolated from a range of biological systems.

Microbial Origin and Metabolite Profiling

Microorganisms are a rich source of diverse secondary metabolites, including a variety of fatty acids. While there is no direct evidence of this compound being produced by microbes, the biosynthesis of similar molecules by engineered yeasts for the production of insect pheromones has been explored. For instance, engineered Saccharomyces cerevisiae and Yarrowia lipolytica have been used to produce fatty acid-derived pheromones. wikipedia.org This suggests that microbial systems have the metabolic potential to be engineered to produce a wide array of fatty acid structures.

Metabolomic profiling of anaerobic bacteria, such as species related to Terrisporobacter, has led to the identification of various secondary metabolites with potential biological activities. chemicalbook.com These studies employ techniques like chemical isotope labeling liquid chromatography-mass spectrometry (CIL LC-MS) to identify a broad spectrum of compounds, including various fatty acids. chemicalbook.com Although this compound has not been identified in such studies, these methodologies could be applied to search for its presence in microbial cultures.

Table 1: Examples of Fatty Acid-Derived Metabolites from Microbial Systems

| Compound Name | Producing Organism (or system) | Research Focus |

| Z11-C16:OH | Engineered Yarrowia lipolytica | Production of insect pheromones |

| Z9-C14:OAc | Engineered Saccharomyces cerevisiae | Production of insect pheromones |

| 4-hydroxyphenyllactate | Anaerobic bacterium (related to Terrisporobacter) | Identification of antimicrobial metabolites |

| 3-hydroxyphenylacetic acid | Anaerobic bacterium (related to Terrisporobacter) | Identification of antimicrobial metabolites |

This table presents examples of fatty acid-derived compounds identified in microbial systems to illustrate the context of microbial metabolite research.

Plant-Based Identification and Metabolomic Studies

Comprehensive metabolomic studies in plants have uncovered a vast array of compounds, including various fatty acid derivatives that play roles in plant growth, defense, and signaling. While there are no reports of this compound in plants, the methodologies used in these studies are highly relevant. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used to profile plant metabolites. These approaches could be instrumental in any future search for this compound in plant tissues.

Insect-Derived Compounds and Pheromone Research

The most well-documented analogous structures to this compound are found in the insect world, particularly in the context of pheromones. A prominent example is 9-oxo-2-decenoic acid (9-ODA) , a key component of the queen honey bee (Apis mellifera) mandibular pheromone. wikipedia.orgbritannica.com This compound is crucial for maintaining the social structure of the hive.

Another related area of research is the study of cuticular hydrocarbons, which are waxy compounds on the surface of insects that can act as contact pheromones. pherobase.com While these are typically long-chain alkanes and alkenes, the study of their role in chemical communication is relevant to understanding how compounds like this compound might function if found in insects.

Table 2: Examples of Insect-Derived Fatty Acid-Like Pheromones and Related Compounds

| Compound Name | Insect Species | Function |

| 9-oxo-2-decenoic acid (9-ODA) | Apis mellifera (Honey bee) | Queen pheromone, social signaling |

| (E,Z)-7,9-dodecadienyl acetate | Lobesia botrana (European grapevine moth) | Sex pheromone |

| Z11-hexadecenal | Heliothis virescens (Tobacco budworm) | Major pheromone component |

| Z-11 hexadecenal and Z-9 hexadecenal | Helicoverpa armigera (Cotton bollworm) | Sex pheromone components |

This table provides examples of well-characterized insect pheromones that are structurally or functionally analogous to what might be expected for this compound.

Functional Classification in Biological Processes

Based on the functions of its structural analogs, this compound, if discovered in a biological context, would likely be classified as a signaling molecule involved in chemical communication.

Role as Signaling Molecules and Modulators

The best-studied analog, 9-oxo-2-decenoic acid (9-ODA), serves as a powerful signaling molecule within a honey bee colony. wikipedia.orgbritannica.com It acts as a releaser pheromone, attracting worker bees to the queen, and as a primer pheromone, physiologically inhibiting the development of ovaries in worker bees. wikipedia.orgbritannica.com This dual function highlights the sophisticated roles that such fatty acid derivatives can play in modulating the behavior and physiology of an organism. The study of 9-ODA's interaction with specific odorant receptors in honey bees provides a model for how such signaling systems operate at a molecular level. britannica.com

Involvement in Inter-organismal Communication

The role of fatty acid derivatives as pheromones is a classic example of inter-organismal communication. These chemical signals are released by one individual and elicit a specific response in another individual of the same species. wikipedia.org This is evident in the attraction of male moths to females via sex pheromones or the coordination of complex social behaviors in bees and ants. wikipedia.org Pheromones are often highly specific, ensuring that the signal is received by the intended species. The chemical structure of these molecules is critical to their function, and even small modifications can lead to a loss of activity. This underscores the importance of the precise structure of compounds like this compound in any potential biological role.

Characterization as Metabolic Intermediates

While direct evidence for this compound as a metabolic intermediate in common metabolic pathways is not extensively documented in publicly available research, its structure suggests a potential role in the metabolism of branched-chain fatty acids. The metabolism of fatty acids is a fundamental cellular process, and the introduction of methyl groups, as seen in this compound, presents unique metabolic challenges and pathways. frontiersin.orgnih.gov

The catabolism of branched-chain amino acids gives rise to branched-chain fatty acids, which are then subject to further metabolic processing. acs.orgnih.gov It is conceivable that this compound could arise from the oxidation of a corresponding dimethyl-substituted fatty acid. The presence of a ketone group at the C-8 position indicates that it is an oxo-fatty acid, a class of molecules known to be involved in various biological processes, including microbial metabolism. nih.gov Some microorganisms are capable of producing oxo-fatty acids through the hydration and subsequent oxidation of unsaturated fatty acids. nih.gov

Further research into the metabolism of complex lipids, particularly in microbial systems or in organisms known to produce branched-chain fatty acids, may elucidate the specific pathways in which this compound could act as an intermediate.

Comparative Analysis of Related Oxo-Fatty Acid Derivatives

A comparative look at structurally similar oxo-fatty acid derivatives provides a framework for understanding the potential roles of this compound.

9-Oxodecanoic Acid

9-Oxodecanoic acid, also known as 9-oxo capric acid, is a medium-chain fatty acid. nih.gov A well-known unsaturated analog, 9-oxo-2(E)-decenoic acid, is famously known as the "queen substance" in honeybees (Apis mellifera). wikipedia.org This pheromone plays a crucial role in regulating the social structure of the hive by inhibiting the ovarian development of worker bees. wikipedia.org While the saturated form, 9-oxodecanoic acid, does not have this specific pheromonal activity, its structural similarity highlights the diverse functions that oxo-fatty acids can possess.

2-Amino-8-oxodecanoic Acid

2-Amino-8-oxodecanoic acid (Aoda) is a non-proteinogenic amino acid that has been identified as a component of naturally occurring histone deacetylase (HDAC) inhibitors. nih.govresearchgate.net These inhibitors are of significant interest in cancer research due to their ability to modulate gene expression. The synthesis of various Aoda analogs has been a focus for developing new therapeutic agents. nih.govresearchgate.net The presence of both an amino group at the alpha-carbon and a keto group in the fatty acid chain gives this molecule distinct chemical properties and biological activities compared to simple oxo-fatty acids.

Dimethyl-Substituted Variants

The defining feature of this compound is the presence of two methyl groups at the C-9 position. The metabolism of branched-chain fatty acids, which include those with methyl substitutions, is a complex process. frontiersin.orgnih.gov The presence of these methyl groups can influence the fatty acid's susceptibility to beta-oxidation and may direct it towards alternative metabolic fates. wikipedia.org In some contexts, branched-chain fatty acids have been shown to affect the expression of genes involved in fatty acid synthesis and inflammation. nih.gov

The following interactive table provides a comparative overview of these related compounds.

| Compound Name | Molecular Formula | Key Features | Known Biological Significance |

| This compound | C12H22O3 | Dimethyl substitution at C-9, oxo group at C-8 | Not well-documented; potential intermediate in branched-chain fatty acid metabolism. chemicalbook.com |

| 9-Oxodecanoic acid | C10H18O3 | Oxo group at C-9 | Unsaturated analog is a queen bee pheromone. nih.govwikipedia.org |

| 2-Amino-8-oxodecanoic acid | C10H19NO3 | Amino group at C-2, oxo group at C-8 | Component of histone deacetylase inhibitors. nih.govresearchgate.net |

Biosynthetic Pathways and Metabolic Transformations of 9,9 Dimethyl 8 Oxodecanoic Acid

Elucidation of Enzymatic Biosynthesis Mechanisms

The biosynthesis of 9,9-dimethyl-8-oxodecanoic acid involves a series of enzymatic reactions that build upon fundamental fatty acid synthesis pathways, introducing specific modifications such as methylation and oxidation.

The carbon backbone of this compound is assembled through processes analogous to conventional fatty acid synthesis, which involves the sequential addition of two-carbon units. This process begins with precursors like acetyl-CoA and malonyl-CoA. youtube.com The core of fatty acid synthesis is a repeating four-step sequence: condensation, reduction, dehydration, and another reduction, which collectively elongates the acyl chain. researchgate.net

While standard fatty acid synthesis produces straight-chain fatty acids, the formation of a branched structure like this compound requires specialized enzymes capable of incorporating branched primers. The biosynthesis of branched-chain fatty acids (BCFAs) often utilizes branched-chain amino acids (BCAAs) or their corresponding α-keto acids as precursors. nih.gov These primers are then elongated by the fatty acid synthase (FAS) complex.

The introduction of the oxo group at the C-8 position suggests the involvement of specific oxidation enzymes. In general, fatty acid oxidation can occur at various positions on the carbon chain, a process catalyzed by different enzyme families, including desaturases which introduce double bonds. nih.gov The formation of an oxo (keto) group often follows the hydroxylation of a carbon atom, a reaction frequently catalyzed by cytochrome P450 monooxygenases. nih.gov

The introduction of the oxo group at C-8 is likely an oxidative process. Enzymes such as hydroperoxide lyases (HPLs) are known to cleave fatty acid hydroperoxides to form an aldehyde and an ω-oxoacid. nih.gov For example, a cascade reaction involving lipoxygenase (LOX) and HPL can convert linoleic acid into 9-oxononanoic acid. nih.gov A similar enzymatic logic could be involved in forming the 8-oxo structure of this compound from a hydroxylated precursor.

Table 1: Key Enzyme Classes in Fatty Acid Modification

| Enzyme Class | Function in Biosynthesis | Typical Cofactor/Substrate |

|---|---|---|

| Fatty Acid Synthase (FAS) | Elongates the fatty acid chain | Acetyl-CoA, Malonyl-CoA, NADPH |

| Methyltransferases | Adds methyl groups | S-adenosylmethionine (SAM) |

| Cytochrome P450s | Hydroxylation/Oxidation | NADPH, O₂ |

| Desaturases | Introduce double bonds | NADH, O₂ |

To definitively trace the biosynthetic origins of this compound, isotopic labeling studies are indispensable. By feeding organisms with precursors labeled with stable isotopes (e.g., ¹³C or ²H) or radioisotopes (e.g., ¹⁴C), researchers can track the incorporation of these labels into the final molecule. nih.govnih.gov

For branched-chain fatty acids, studies have shown that branched-chain amino acids like valine, leucine, and isoleucine serve as primary precursors. nih.gov For instance, the catabolism of [U-¹³C₅]valine can yield labeled isobutyryl-CoA, which can prime the synthesis of iso-fatty acids, or propionyl-CoA, which can be used for odd-chain fatty acids. nih.gov A similar experimental design could elucidate the specific primer for this compound.

To determine the origin of the oxo group, labeling with ¹⁸O₂ could confirm the involvement of an oxygenase. Such studies have been pivotal in understanding the enzymatic synthesis of related oxo-fatty acids like 9-oxononanoic acid, where lipoxygenase incorporates molecular oxygen into linoleic acid. nih.gov

Catabolic Routes and Biodegradation

The breakdown of this compound is essential for energy production and recycling of its carbon skeleton. The presence of gem-dimethyl branching near the end of the chain presents a challenge to standard degradation pathways.

Beta-oxidation is the primary catabolic pathway for breaking down fatty acids into acetyl-CoA units. wikipedia.orgabcam.com The process consists of a cycle of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. abcam.comontosight.ai This cycle repeats, shortening the fatty acid chain by two carbons with each turn. aocs.org

However, the gem-dimethyl group at the C-9 position of this compound sterically hinders the action of enzymes involved in standard beta-oxidation. Fatty acids with branches, especially methyl groups, often require specialized enzymatic pathways. ontosight.ailibretexts.org For instance, beta-oxidation of many branched-chain fatty acids occurs in peroxisomes, which contain specific enzymes to handle these structures. wikipedia.orgaocs.orglibretexts.org The degradation might proceed until the branch point is reached, after which alternative enzymes, possibly involving an initial alpha-oxidation step to remove a single carbon, are required to bypass the blockage. libretexts.org

Table 2: Comparison of Mitochondrial and Peroxisomal Beta-Oxidation

| Feature | Mitochondrial β-Oxidation | Peroxisomal β-Oxidation |

|---|---|---|

| Substrate Preference | Straight-chain fatty acids | Very-long-chain and branched-chain fatty acids. wikipedia.orglibretexts.org |

| First Enzyme | Acyl-CoA Dehydrogenase | Acyl-CoA Oxidase. aocs.orglibretexts.org |

| Electron Acceptor (Step 1) | FAD (produces FADH₂) | O₂ (produces H₂O₂). aocs.orglibretexts.org |

| Energy Coupling | Directly coupled to ATP synthesis via ETC. abcam.com | Not directly coupled to ATP synthesis. wikipedia.org |

Microorganisms have evolved a vast array of metabolic pathways to degrade complex organic molecules, including modified fatty acids. nih.gov The microbial degradation of a compound like this compound would likely involve specialized bacteria or fungi. These microbes could employ initial steps to modify the branched structure, making it amenable to central metabolism.

The degradation pathway might involve initial hydroxylation of the terminal methyl groups by enzymes like cytochrome P450s, followed by oxidation to carboxylic acids. This would create a dicarboxylic acid that can be attacked from both ends. Alternatively, microbes might possess unique enzymes capable of cleaving the carbon-carbon bond at the branched site. The study of microbial consortia from environments where such compounds might be found could lead to the discovery of novel enzymes and degradation pathways. nih.gov

Chemical Synthesis Methodologies for 9,9 Dimethyl 8 Oxodecanoic Acid and Its Analogs

Total Synthesis Approaches and Strategies

Convergent and Linear Synthesis Pathways

The construction of organic molecules can generally be categorized into two main strategies: linear and convergent synthesis. nih.govchemrxiv.org

A plausible convergent synthesis for 9,9-dimethyl-8-oxodecanoic acid would involve the preparation of two key fragments: one containing the t-butyl ketone moiety and another containing the carboxylic acid-bearing chain. These fragments would then be coupled to complete the carbon skeleton.

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Step-by-step sequential construction of the molecule. chemrxiv.orgnih.gov | Simpler planning. | Overall yield drops significantly with each step. nih.govthieme-connect.com |

| Convergent Synthesis | Independent synthesis of fragments followed by their combination. chemrxiv.orgnih.gov | Higher overall yield, more efficient for complex molecules. nih.govnih.gov | Requires more complex planning and fragment compatibility. |

Key Synthetic Intermediates and Reaction Steps

In a proposed convergent synthesis of this compound, two primary intermediates can be envisioned. One would be a synthon for the pivaloyl (t-butyl ketone) group, and the other would be a seven-carbon chain with a reactive handle for coupling and a protected carboxylic acid.

One potential route to the t-butyl ketone functionality involves the reaction of an organometallic reagent with a pivaloyl derivative. For example, a Grignard reagent or an organolithium species derived from a protected 7-haloheptanoic acid could be reacted with pivalonitrile or pivaloyl chloride.

Alternatively, methods for the direct tert-butylation of carboxylic acids or their derivatives could be employed, although these are more commonly used for ester formation. thieme-connect.comthieme.degoogle.comresearchgate.net A more relevant approach for ketone synthesis would be the addition of a tert-butyl organometallic reagent (e.g., tert-butyllithium) to a suitable carboxylic acid derivative, such as a Weinreb amide of a seven-carbon diacid monoester.

The hydrolysis of nitriles is another established method for preparing carboxylic acids. libretexts.org A synthetic sequence could involve the reaction of a suitable alkyl halide with a cyanide salt, followed by hydrolysis to yield the carboxylic acid. libretexts.org For the target molecule, a fragment bearing the t-butyl ketone could be elaborated from a halide via a nitrile.

A plausible reaction sequence based on a convergent approach is outlined below:

| Step | Reaction | Reactants | Product | Purpose |

| 1 | Grignard Reaction | 7-(methoxy)heptylmagnesium bromide, Pivalonitrile | 1-(7-methoxyheptyl)-2,2-dimethylpropan-1-one | Formation of the carbon skeleton |

| 2 | Ether Cleavage | 1-(7-methoxyheptyl)-2,2-dimethylpropan-1-one | 8-hydroxy-9,9-dimethyloctan-1-one | Deprotection of the terminal alcohol |

| 3 | Oxidation | 8-hydroxy-9,9-dimethyloctan-1-one | This compound | Formation of the carboxylic acid |

Stereoselective and Enantioselective Synthesis

While this compound itself is achiral, its analogs with substituents on the carbon chain could exist as stereoisomers. The principles of stereoselective and enantioselective synthesis are therefore highly relevant when considering the preparation of such chiral analogs.

Chiral Auxiliaries and Catalytic Asymmetric Methods

Chiral Auxiliaries: A common strategy in stereoselective synthesis is the use of a chiral auxiliary. rsc.org This is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. rsc.org After the desired stereocenter has been created, the auxiliary can be removed and often recovered for reuse. rsc.org Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been widely used in asymmetric alkylation reactions to create chiral centers. nih.gov Sulfur-based chiral auxiliaries have also shown great utility in various asymmetric transformations, including aldol (B89426) and Michael reactions. researchgate.net

Catalytic Asymmetric Methods: An alternative and often more atom-economical approach is the use of a chiral catalyst. In this method, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. These methods include catalytic asymmetric hydrogenations, oxidations, and carbon-carbon bond-forming reactions. For instance, the catalytic asymmetric synthesis of ketones has been achieved with high enantioselectivity using various metal-ligand complexes. acs.org Chiral potassium Brønsted bases have also been employed in tandem reactions to produce chiral 1,3-diols with high diastereoselectivity and enantioselectivity. chemrxiv.org

Control of Diastereoselectivity and Enantioselectivity

Achieving high levels of diastereoselectivity and enantioselectivity is a primary goal in the synthesis of chiral molecules. The choice of reagents, catalysts, and reaction conditions plays a crucial role in controlling the stereochemical outcome.

In the context of synthesizing chiral analogs of this compound, for example, an analog with a methyl group at the C7 position, an asymmetric conjugate addition to an α,β-unsaturated ketone precursor could be a key step. The use of a chiral catalyst, such as a copper complex with a chiral ligand, could facilitate the enantioselective addition of a methyl group.

Similarly, the diastereoselective reduction of a ketone can be controlled by the choice of reducing agent and the presence of nearby stereocenters. For example, chelation-controlled reductions can provide high diastereoselectivity by directing the hydride delivery from a specific face of the carbonyl group.

The stereoselective synthesis of amino ketone derivatives has been accomplished through the diastereoselective addition of organolithium reagents to N-tert-butanesulfinyl imines. nih.gov This approach allows for the creation of new stereocenters with a high degree of control. nih.gov

Development of Synthetic Methodologies for Oxo- and Dimethyl-Substituted Fatty Acids

The development of synthetic methods for fatty acids bearing oxo and dimethyl substituents is driven by the interest in these compounds for various applications and as components of biologically active natural products. The synthesis of branched-chain fatty acids, for instance, has been a subject of significant research. nih.govresearchgate.netresearchgate.netuni-oldenburg.de

The introduction of methyl branches into a fatty acid chain can be achieved through various methods, including the use of organometallic reagents and radical additions. researchgate.netuni-oldenburg.de Zeolite- and clay-catalyzed isomerizations of unsaturated fatty acids can also lead to the formation of branched-chain isomers. uni-oldenburg.de

The synthesis of oxo fatty acids often involves the oxidation of the corresponding hydroxy fatty acids or the ozonolysis of unsaturated fatty acids. For example, 8-oxodecanoic acid can be conceptualized as arising from the oxidation of 8-hydroxydecanoic acid. The synthesis of 2-amino-8-oxodecanoic acids, components of histone deacetylase inhibitors, has been reported, highlighting the importance of this structural motif. nih.gov

The combination of an oxo group and a gem-dimethyl group, as seen in this compound, requires a careful synthetic strategy. The t-butyl ketone moiety is a sterically hindered group, and its introduction can be challenging. Methods involving the addition of organometallic reagents to sterically hindered electrophiles or the use of specialized coupling reactions are often necessary.

Advanced Spectroscopic Characterization and Structural Elucidation of 9,9 Dimethyl 8 Oxodecanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton and Carbon-13 NMR for Connectivity and Functional Group Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the connectivity of atoms and identifying the functional groups within 9,9-dimethyl-8-oxodecanoic acid.

In ¹H NMR, the chemical shifts of the protons are influenced by their local electronic environment. For instance, protons closer to electronegative atoms like oxygen will appear at a higher chemical shift (downfield). libretexts.org In this compound, the protons on the carbon adjacent to the carboxylic acid group (C2) and the methyl protons on the carbon adjacent to the ketone group (C10) would be expected to have distinct chemical shifts.

¹³C NMR provides information about the different carbon environments in the molecule. oregonstate.edu The carbonyl carbons of the carboxylic acid (C1) and the ketone (C8) will have characteristic chemical shifts in the downfield region of the spectrum, typically between 170-185 ppm for the carboxylic acid and over 200 ppm for the ketone. libretexts.org The quaternary carbon at position 9 and the various methylene (B1212753) (-CH2-) carbons along the aliphatic chain will also exhibit unique signals. oregonstate.edu

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-COOH) | ~10-12 (acidic proton) | ~170-185 |

| C2 (-CH2-) | ~2.3 | ~34 |

| C3-C6 (-CH2-) | ~1.2-1.6 | ~24-29 |

| C7 (-CH2-) | ~2.5 | ~43 |

| C8 (=O) | - | >200 |

| C9 (-C(CH3)2-) | - | ~45 |

| C10 (-CH3) | ~1.1 | ~26 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions. sigmaaldrich.com

Temperature-Dependent NMR and Conformational Analysis

The long aliphatic chain of this compound allows for considerable conformational flexibility due to free rotation around the carbon-carbon single bonds. libretexts.org Conformational analysis studies how the molecule's energy changes with these rotations. libretexts.org

Temperature-dependent NMR studies can provide insights into the conformational dynamics of the molecule. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts or coupling constants that may indicate the presence of different stable conformers or restricted rotation around certain bonds. However, for a flexible molecule like this, it is likely that multiple conformations exist in equilibrium at room temperature, and distinct conformers may only be observable at very low temperatures.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. It measures the mass of the molecule with very high accuracy. For this compound, the molecular formula is C12H22O3. sigmaaldrich.comnih.gov HRMS would provide a highly accurate mass measurement that corresponds to this formula, distinguishing it from other compounds with the same nominal mass. The exact mass of this compound is approximately 214.1569 g/mol . nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. nih.gov

For this compound, characteristic fragmentation patterns would be expected. Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and carboxylic acids. libretexts.org For example, the loss of a hydroxyl group (-OH, mass 17) or a carboxyl group (-COOH, mass 45) from the carboxylic acid end is a possibility. libretexts.org Alpha-cleavage next to the ketone at C8 could lead to the loss of a tert-butyl group or other alkyl fragments. Analyzing these fragmentation patterns allows for the confirmation of the positions of the ketone and carboxylic acid functional groups within the molecule.

GC-MS and LC-MS Coupling for Mixture Analysis

The analysis of this compound within complex biological or synthetic mixtures necessitates the use of hyphenated chromatographic and mass spectrometric techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating components of a mixture and providing mass-to-charge ratio (m/z) information for identification.

For GC-MS analysis, fatty acids typically require derivatization to increase their volatility and thermal stability. A common derivatization is the conversion of the carboxylic acid to its methyl ester. The resulting methyl 9,9-dimethyl-8-oxodecanoate would then be amenable to GC separation. The electron ionization (EI) mass spectrum would be expected to show characteristic fragmentation patterns. The mass spectrometer identifies compounds by comparing their fragmentation patterns with spectral libraries like those from the National Institute of Standards and Technology (NIST). banglajol.info While a specific retention time can be used for qualitative identification, co-elution of similar compounds can be an issue, which is often resolved by the mass spectrometer's detection capabilities. banglajol.info

LC-MS is increasingly utilized for fatty acid analysis as it can often be performed without derivatization, preserving the original structure of the analyte. acs.org Reversed-phase chromatography is commonly employed, and detection is typically achieved using electrospray ionization (ESI) coupled with a mass spectrometer. The choice of mobile phase, particularly its pH and buffer composition, is critical for achieving good retention and separation of organic acids. lcms.cz Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity, which is particularly useful for distinguishing between isomeric compounds and for quantification in complex matrices. researchgate.net For instance, a method for analyzing tricarboxylic acid cycle intermediates used LC-MS/MS with ESI, operating in both positive and negative ion modes to detect various acids. nih.gov

Below is a hypothetical data table illustrating the expected parameters for GC-MS and LC-MS analysis of this compound in a mixture.

| Parameter | GC-MS (as methyl ester) | LC-MS/MS |

| Column | Capillary column (e.g., 5% Phenyl Methyl Siloxane) | C18 reversed-phase |

| Mobile Phase | - | Gradient of acetonitrile (B52724) and water with formic acid |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), negative mode |

| Precursor Ion (m/z) | N/A (molecular ion may be weak or absent) | 213.1 [M-H]⁻ |

| Expected Major Fragments (m/z) | Fragments corresponding to cleavage at the carbonyl group and loss of the t-butyl group. | Collision-induced dissociation would likely yield fragments related to the loss of water and CO₂. |

| Detection | Quadrupole or Ion Trap MS | Triple Quadrupole or Orbitrap MS |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are fundamental techniques for identifying the functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, the key functional groups are the carboxylic acid and the ketone.

The IR spectrum is expected to show a very broad absorption band in the region of 3300-2500 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp absorption peak representing the C=O stretch of the carboxylic acid would typically appear between 1705 and 1720 cm⁻¹. researchgate.net Additionally, a distinct C=O stretching vibration for the ketone group is expected, typically in the range of 1715-1725 cm⁻¹. The presence of the gem-dimethyl group adjacent to the ketone may slightly influence the position of this peak. The C-O stretching of the carboxylic acid would also be present around 1320-1210 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C=O stretching vibrations of both the carboxylic acid and ketone groups are expected to produce strong Raman bands. The symmetric and asymmetric stretching of the C-C backbone will also be visible. Studies on other fatty acids have utilized Raman spectroscopy to analyze the conformation and unsaturation of the alkyl chain. nih.gov

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Carboxylic Acid | O-H stretch | 3300-2500 | Broad, Strong | Weak |

| Carboxylic Acid | C=O stretch | 1720-1705 | Strong | Strong |

| Ketone | C=O stretch | 1725-1715 | Strong | Strong |

| Carboxylic Acid | C-O stretch | 1320-1210 | Medium | Weak |

| Alkyl Chain | C-H stretches | 2960-2850 | Strong | Strong |

| Alkyl Chain | CH₂ bend (scissoring) | ~1465 | Medium | Medium |

Emerging Spectroscopic Techniques for Detailed Structural Insight

While standard spectroscopic methods provide foundational data, emerging and more advanced techniques offer deeper structural insights, especially for complex molecules or when analyzing trace amounts in mixtures.

Tandem Mass Spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for structural elucidation. researchgate.net For this compound, after selecting the precursor ion (e.g., [M-H]⁻ at m/z 213.1), collision-induced dissociation (CID) would generate a series of product ions. The fragmentation pattern would be highly informative for confirming the structure. For instance, fragmentation of other oxo fatty acids has been shown to provide specific product ions that can be used for quantification and identification. nih.gov The fragmentation of this compound would likely involve characteristic losses, such as the neutral loss of water (H₂O) and carbon dioxide (CO₂), and cleavages along the fatty acid chain, which would help to pinpoint the location of the oxo and dimethyl functionalities.

Another area of advancement is in high-resolution mass spectrometry (HRMS), using technologies like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry. These techniques provide extremely accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments, which is invaluable for confirming the identity of an unknown compound and distinguishing it from others with the same nominal mass.

While no specific studies applying these advanced techniques to this compound have been identified, the methodologies are well-established for the analysis of other complex lipids and fatty acids. nih.govnih.gov The application of such techniques would be essential for any in-depth study of the metabolism or biological role of this particular branched-chain oxo fatty acid.

Computational Chemistry and Molecular Modeling of 9,9 Dimethyl 8 Oxodecanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic properties of 9,9-Dimethyl-8-oxodecanoic acid. These methods, grounded in the principles of quantum mechanics, offer a detailed description of electron distribution and its influence on molecular structure and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study molecules like this compound to understand their reactivity and electronic properties. DFT calculations can determine various molecular properties, including optimized geometry, electronic energy, and the energies of frontier molecular orbitals (HOMO and LUMO). mdpi.comresearchgate.netarxiv.org

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining the chemical reactivity of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, DFT calculations can predict this gap, offering insights into its stability and reaction kinetics.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

| Total Energy | -732.5 Hartrees |

Note: These values are illustrative and would be determined from specific DFT calculations.

Furthermore, DFT can be used to generate electrostatic potential maps, which visualize the charge distribution within the molecule and highlight regions susceptible to nucleophilic or electrophilic attack.

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods are instrumental in predicting the spectroscopic properties of molecules. For this compound, ab initio calculations can forecast its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Predicting the vibrational frequencies through IR spectroscopy simulations helps in identifying the characteristic functional groups, such as the carbonyl (C=O) of the ketone and the hydroxyl (-OH) of the carboxylic acid. Similarly, NMR chemical shift predictions aid in the structural elucidation of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. urfu.runih.gov By simulating the molecule's motion over time, MD provides a detailed view of its conformational landscape. For a flexible molecule like this compound, with its long aliphatic chain, understanding its preferred conformations is key to comprehending its interactions with other molecules, particularly biological macromolecules. nih.gov

MD simulations can reveal the dynamic behavior of the molecule in different environments, such as in a vacuum or in a solvent, providing insights into its structural stability and flexibility.

Structure-Activity Relationship (SAR) Studies and Ligand-Enzyme Interactions

Structure-Activity Relationship (SAR) studies are crucial for drug discovery and development, aiming to understand how the chemical structure of a compound influences its biological activity. Although specific SAR studies on this compound are not extensively documented, it is known to be a component of more complex natural products, such as the peptaibol culicinin D. The broader family of related compounds, such as 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD), is found in trichoderins and leucinostatins, which exhibit biological activities. nih.govrsc.orgresearchgate.net

Understanding the interactions between a ligand like this compound and an enzyme's active site is fundamental for rational drug design. frontiersin.org Computational methods can model these interactions, identifying key binding features and guiding the design of more potent and selective inhibitors.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. texilajournal.comrasayanjournal.co.innih.gov This method is widely used to predict the interaction between a small molecule (ligand) and a protein's binding site. For this compound, docking studies can be employed to screen potential protein targets and to predict the binding mode and affinity.

The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the strength of the interaction. These predictions are invaluable in the early stages of drug discovery for prioritizing compounds for further experimental testing.

Table 2: Hypothetical Molecular Docking Results of this compound with a Target Enzyme

| Parameter | Value |

|---|---|

| Binding Energy | -7.2 kcal/mol |

| Interacting Residues | TYR-82, PHE-105, LEU-110 |

| Hydrogen Bonds | 1 (with TYR-82) |

| van der Waals Interactions | PHE-105, LEU-110 |

Note: These results are illustrative and depend on the specific protein target used in the docking simulation.

Chemical Transformations and Derivative Synthesis of 9,9 Dimethyl 8 Oxodecanoic Acid

Reactions of the Keto Group (e.g., reduction, derivatization to oximes, hydrazones)

The carbonyl group at the C-8 position is a prime site for nucleophilic attack and reduction, leading to a variety of important derivatives.

Reduction: The keto group can be reduced to a methylene (B1212753) group (-CH₂-) or a secondary alcohol (-CH(OH)-), depending on the reagents and reaction conditions employed.

Wolff-Kishner Reduction: This reaction converts the ketone directly to an alkane under basic conditions. wikipedia.orgalfa-chemistry.combyjus.com The process begins with the formation of a hydrazone intermediate by reacting 9,9-dimethyl-8-oxodecanoic acid with hydrazine (B178648) (NH₂NH₂). libretexts.orgorganic-chemistry.org Subsequent heating with a strong base, such as potassium hydroxide (B78521) in a high-boiling solvent like ethylene (B1197577) glycol, leads to the elimination of nitrogen gas and the formation of 9,9-dimethyl-decanoic acid. wikipedia.orgalfa-chemistry.com This method is particularly suitable for substrates that are sensitive to acidic conditions. alfa-chemistry.com

Clemmensen Reduction: Alternatively, the Clemmensen reduction achieves the same ketone-to-alkane transformation under strongly acidic conditions, using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. wikipedia.org This method is effective for aryl-alkyl ketones, but its utility for aliphatic ketones like this compound can be variable. wikipedia.org The harsh acidic environment may also lead to side reactions involving the carboxylic acid group.

Hydride Reduction: Reduction to the corresponding secondary alcohol, 9,9-dimethyl-8-hydroxydecanoic acid, can be achieved using hydride reagents. Reagents like sodium borohydride (B1222165) (NaBH₄) are generally milder and can selectively reduce ketones in the presence of carboxylic acids. chemguide.co.uk More potent reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the carboxylic acid. chemguide.co.uk

Derivatization to Oximes and Hydrazones: The keto group readily undergoes condensation reactions with hydroxylamine (B1172632) and hydrazine derivatives to form oximes and hydrazones, respectively.

Oxime Formation: Reaction of this compound with hydroxylamine (NH₂OH) yields the corresponding ketoxime. wikipedia.org This reaction is a standard method for the identification and characterization of ketones. wikipedia.org The resulting oxime can exist as geometric isomers (E/Z).

Hydrazone Formation: The formation of hydrazones through reaction with hydrazine or substituted hydrazines is a key step in the Wolff-Kishner reduction. libretexts.orgorganic-chemistry.org These derivatives are often crystalline solids and can be useful for purification and characterization. nih.govdergipark.org.trmdpi.comresearchgate.net Hydrazone derivatives themselves have been studied for a range of biological activities. nih.govmdpi.comresearchgate.net

| Reaction Type | Reagent(s) | Product | Key Features |

| Wolff-Kishner Reduction | 1. H₂NNH₂ 2. KOH, heat | 9,9-Dimethyldecanoic acid | Basic conditions, suitable for acid-sensitive substrates. alfa-chemistry.com |

| Clemmensen Reduction | Zn(Hg), HCl | 9,9-Dimethyldecanoic acid | Acidic conditions. wikipedia.org |

| Hydride Reduction | NaBH₄ | 9,9-Dimethyl-8-hydroxydecanoic acid | Selective for the keto group over the carboxylic acid. chemguide.co.uk |

| Oxime Formation | NH₂OH | 9,9-Dimethyl-8-(hydroxyimino)decanoic acid | Forms geometric isomers. wikipedia.org |

| Hydrazone Formation | H₂NNH₂ | 9,9-Dimethyl-8-hydrazonodecanoic acid | Intermediate in Wolff-Kishner reduction. libretexts.org |

Reactions of the Carboxylic Acid Group (e.g., esterification, amide formation)

The terminal carboxylic acid group provides a handle for a different set of transformations, most notably the formation of esters and amides, which can alter the polarity and biological properties of the molecule.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental reaction in organic synthesis.

Fischer Esterification: This is a classic method involving the reaction of this compound with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium, and using the alcohol as the solvent or removing water as it forms can drive the reaction to completion. masterorganicchemistry.com A variety of esters (e.g., methyl, ethyl) can be synthesized depending on the alcohol used. researchgate.net

Other Esterification Methods: Alternative methods that avoid strong acids include reaction with alkyl halides under basic conditions or using coupling agents. For instance, methods using dialkyl carbonates in the presence of an alcohol-containing solvent have been developed as a "green" alternative. google.com

Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This is a crucial reaction for creating peptide-like structures or for attaching the molecule to other biological scaffolds.

Direct Thermal Amidation: While possible, the direct reaction of a carboxylic acid and an amine to form an amide requires high temperatures and is often inefficient.

Coupling Reagent-Mediated Amide Formation: The most common and efficient methods involve the use of coupling reagents to "activate" the carboxylic acid. nih.gov Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and optionally an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate amide bond formation under mild conditions. nih.govresearchgate.net This approach is compatible with a wide range of amines and functional groups.

| Derivative Type | General Reaction | Reagent Examples | Product General Structure |

| Ester | Fischer Esterification | Methanol (B129727) (CH₃OH), H₂SO₄ | 9,9-Dimethyl-8-oxodecanoate ester |

| Amide | Coupling Reaction | Amine (R-NH₂), EDC, DMAP | N-substituted-9,9-dimethyl-8-oxodecanamide |

Selective Functionalization and Modification Strategies

A key challenge and opportunity in the chemistry of this compound is the selective modification of one functional group while leaving the other intact.

Selective Keto Group Reduction: As mentioned, using a mild reducing agent like sodium borohydride (NaBH₄) will preferentially reduce the ketone to an alcohol without affecting the carboxylic acid. chemguide.co.ukrsc.org Enzymatic reductions using alcohol dehydrogenases also offer high selectivity for the keto group. researchgate.netchemrxiv.orgresearchgate.net

Selective Carboxylic Acid Esterification: Fischer esterification conditions (acid catalyst, alcohol solvent) will primarily react with the carboxylic acid, leaving the keto group untouched. masterorganicchemistry.com

Protection/Deprotection Strategies: For more complex multi-step syntheses, one functional group can be "protected" while the other is being modified. For example, the carboxylic acid could be converted to an ester (a protecting group). The keto group could then be modified, and finally, the ester can be hydrolyzed back to the carboxylic acid.

These strategies allow for the stepwise construction of more complex derivatives, where each functional group can be addressed independently to build molecular diversity.

Synthesis of Biologically Relevant Conjugates and Adducts (e.g., Coenzyme A esters)

The ability to form conjugates with biologically important molecules is crucial for studying the metabolic fate and mechanism of action of this compound.

Coenzyme A (CoA) Ester Synthesis: Fatty acids are activated in biological systems by forming a thioester linkage with Coenzyme A (CoA). nih.govkhanacademy.org The synthesis of 9,9-dimethyl-8-oxodecanoyl-CoA is therefore of significant interest. Chemical synthesis of acyl-CoA thioesters can be achieved through several methods:

Acyl Chloride Method: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride. The resulting acyl chloride is then reacted with CoASH (the free thiol form of Coenzyme A) under controlled pH conditions to form the desired thioester. researchgate.netumich.edu

Acyl Imidazole (B134444) Method: A milder approach involves the formation of an acyl imidazole intermediate. This can be prepared by reacting the carboxylic acid with carbonyldiimidazole. The acyl imidazole then readily reacts with CoASH to yield the acyl-CoA. researchgate.netnih.gov This method is often suitable for small-scale preparations and for sensitive molecules. nih.gov

These synthetic acyl-CoA derivatives are invaluable tools for in vitro biochemical assays, allowing researchers to investigate the enzymes that may process this compound within the cell.

Enzymatic and Biocatalytic Transformations Involving 9,9 Dimethyl 8 Oxodecanoic Acid

Biocatalytic Synthesis and Derivatization

The biocatalytic synthesis and derivatization of fatty acid derivatives are cornerstones of green chemistry, often providing high selectivity and reducing the need for harsh chemical reagents. However, the literature does not currently contain examples of these methods being applied to 9,9-dimethyl-8-oxodecanoic acid.

Enzyme-Mediated Regioselective Reactions

Regioselective enzymatic reactions, which target a specific functional group among several similar ones, are crucial for producing well-defined chemical structures. For a molecule like this compound, enzymes such as lipases or esterases could potentially act on the terminal carboxylic acid group without affecting the ketone. Conversely, ketoreductases could target the C8-keto group. The gem-dimethyl group at C9 would likely play a significant role in influencing which region of the molecule is accessible to an enzyme's active site. Without experimental data, the feasibility and outcomes of such regioselective transformations remain a subject for future investigation.

Enzyme-Mediated Stereoselective Reactions

The reduction of the C8-keto group in this compound would generate a chiral center, leading to the formation of (R)- or (S)-9,9-dimethyl-8-hydroxydecanoic acid. Ketoreductases (KREDs) are well-known for their ability to perform such stereoselective reductions with high enantiomeric excess. The stereochemical outcome would be dependent on the specific enzyme used, as different KREDs exhibit distinct substrate preferences and stereoselectivities. The steric hindrance imposed by the C9 gem-dimethyl group would be a critical factor in determining whether an enzyme can bind the substrate in an orientation suitable for selective hydride transfer to one face of the ketone.

Investigation of Enzyme Specificity and Substrate Scope

Determining the range of substrates an enzyme can act upon is fundamental to its application. For enzymes potentially active on this compound, research would be required to understand their specificity. This would involve screening a variety of enzymes, such as ketoreductases, lipases, and cytochrome P450 monooxygenases, to identify any that exhibit activity towards this compound. Subsequent studies would explore how variations in the fatty acid chain length or the position of the keto and gem-dimethyl groups affect enzyme recognition and catalytic efficiency. Currently, no such substrate scope studies including this compound have been published.

Enzyme Engineering for Tailored Transformations

When naturally occurring enzymes lack the desired activity or selectivity for a specific substrate, protein engineering techniques can be employed to create improved variants. Directed evolution and rational design are powerful tools for tailoring enzyme properties. For a sterically hindered substrate like this compound, enzyme engineering could be instrumental. For instance, the active site of a ketoreductase could be mutated to better accommodate the bulky gem-dimethyl group, potentially increasing catalytic activity and enhancing stereoselectivity. However, as no native enzymes with activity on this substrate have been identified, the starting point for such engineering efforts is not yet available.

Analytical Methodologies for Detection and Quantification of 9,9 Dimethyl 8 Oxodecanoic Acid in Complex Matrices

Advanced Chromatographic Techniques

The analysis of 9,9-Dimethyl-8-oxodecanoic acid relies heavily on high-resolution chromatographic separation coupled with sensitive detection, primarily mass spectrometry. The choice between gas and liquid chromatography is largely dictated by the volatility and thermal stability of the analyte and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to the low volatility of this compound, derivatization is a mandatory step for GC-MS analysis. This process converts the polar carboxyl and keto functional groups into more volatile and thermally stable moieties, improving chromatographic behavior. sigmaaldrich.com A common strategy involves silylation, for instance, using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (tBDMS) derivatives. sigmaaldrich.comnorthwestern.edu This derivatization targets active hydrogens on carboxyl and hydroxyl groups and can also derivatize the ketone group. northwestern.edu

The resulting derivatives can be effectively separated on a low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase. The mass spectrometer, operating in either electron ionization (EI) or chemical ionization (CI) mode, provides sensitive detection and structural information. Selected Ion Monitoring (SIM) is often employed for quantitative analysis to enhance sensitivity and specificity by monitoring characteristic fragment ions of the derivatized analyte. northwestern.edu

Liquid Chromatography (LC) coupled with Mass Spectrometry (LC-MS) for Non-Volatile Forms

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for analyzing keto acids directly from biological fluids, often with minimal sample preparation. researchgate.netrsc.org This technique avoids the need for high temperatures, preserving the integrity of the molecule. Reversed-phase chromatography using a C18 column is typically effective for separation. nih.gov

For enhanced sensitivity and specificity, LC is coupled with a tandem mass spectrometer (MS/MS), such as a triple quadrupole or a quadrupole time-of-flight (Q-TOF) instrument. nih.govnih.gov Analysis is commonly performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the [M-H]⁻ ion in negative mode or [M+H]⁺ in positive mode) is selected and fragmented, and a specific product ion is monitored for quantification. nih.govresearchgate.net This highly selective approach minimizes interference from complex matrix components. rsc.org Methods have been developed for other branched-chain keto acids (BCKAs) that achieve low limits of detection (LOD) in the nanomolar range. nih.gov

Chiral HPLC for Enantiomeric Purity Assessment

Given that the carbon atom at position 9 is a potential chiral center if it were, for example, substituted differently, assessing the enantiomeric purity of this compound may be necessary. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the predominant method for separating enantiomers. scas.co.jp

Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and Pirkle-type columns are widely used for this purpose. scas.co.jpnih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. scas.co.jp Detection can be achieved using standard UV detectors, or for higher sensitivity and confirmation, a mass spectrometer. The development of such a method would be a prerequisite for studying the stereospecific properties of the compound. nih.gov

Sample Preparation and Derivatization Strategies for Analytical Purity

Effective sample preparation is critical to remove interfering substances from complex matrices like plasma, urine, or tissue homogenates and to concentrate the analyte. nih.gov The strategy employed depends heavily on the chosen analytical technique.

For LC-MS/MS analysis , a common approach involves protein precipitation using an organic solvent like methanol (B129727) or perchloric acid, followed by centrifugation. nih.govnih.gov The resulting supernatant can sometimes be directly injected or may undergo further cleanup using solid-phase extraction (SPE). While direct analysis is possible, derivatization can improve ionization efficiency and chromatographic retention. A widely used derivatization for keto acids is the reaction with o-phenylenediamine (B120857) (OPD), which forms stable, fluorescent quinoxalinol products that can be readily analyzed by LC-MS. nih.govresearchgate.net Another effective agent is O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFB-Oxime), which reacts with the keto group under mild conditions to form a derivative with excellent properties for negative ion mode MS detection. researchgate.net

For GC-MS analysis , derivatization is essential. As mentioned, silylation is a robust method. sigmaaldrich.comnorthwestern.edu An alternative is the formation of fatty acid methyl esters (FAMEs) through acid-catalyzed esterification, although this primarily targets the carboxylic acid group and a subsequent step would be needed for the ketone. youtube.com A comprehensive derivatization, such as with MTBSTFA, covers all active functional groups in a single step. northwestern.edu The general workflow involves extraction of the analyte from the matrix, drying the extract, and then performing the derivatization reaction before GC-MS injection. sigmaaldrich.com

Table 1: Comparison of Derivatization Reagents for Keto Acid Analysis

| Reagent | Target Analyte | Technique | Advantages | Considerations |

|---|---|---|---|---|

| o-Phenylenediamine (OPD) | Keto Acids | LC-MS | Forms stable, fluorescent derivatives; enhances ionization. nih.govresearchgate.net | Requires specific reaction conditions. nih.gov |

| O-(2,3,4,5,6-Pentafluorobenzyl)oxime (PFB-Oxime) | Keto Acids | LC-MS/MS | Simple, mild reaction; high sensitivity in negative ion mode. researchgate.net | Reagent specificity. |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Multiple Functional Groups | GC-MS | Derivatizes multiple groups in one step; forms stable derivatives. sigmaaldrich.comnorthwestern.edu | Sensitive to moisture. sigmaaldrich.com |

| Boron Trifluoride in Methanol | Carboxylic Acids | GC-MS | Effective for forming methyl esters (FAMEs). researchgate.net | Primarily targets carboxylic acids; may require a second step for ketones. |

Development of Quantitative Analytical Assays

The development of a reliable quantitative assay requires rigorous validation to ensure accuracy, precision, and reproducibility. This process involves establishing key performance parameters for the analytical method.

A typical quantitative LC-MS/MS assay for a keto acid would be validated according to the following parameters:

Linearity: The assay should demonstrate a linear relationship between the concentration of the analyte and the instrument response over a defined range. This is typically assessed by analyzing a series of calibration standards and calculating the coefficient of determination (r²), which should ideally be >0.99. nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, often defined as a signal-to-noise ratio (S/N) of 3. The LOQ is the lowest concentration that can be accurately and precisely quantified, typically with an S/N of 10. nih.govnih.gov For similar keto acids, LOQs in the range of 0.01–0.23 µmol/L have been achieved. nih.govresearchgate.net

Precision and Accuracy: Precision measures the closeness of repeated measurements (expressed as relative standard deviation, %RSD), while accuracy measures the closeness of a measured value to the true value (expressed as percent recovery). Intra-day and inter-day precision and accuracy are evaluated by analyzing quality control (QC) samples at multiple concentration levels. For bioanalytical methods, %RSD values are often expected to be below 15-20%. nih.govresearchgate.net

Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. Recoveries for keto acids using methods like methanol extraction have been reported in the range of 78.4% to 114.3%. nih.gov

Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte. It is a critical parameter in LC-MS/MS to ensure that the matrix does not suppress or enhance the analyte signal, which would lead to inaccurate quantification. researchgate.net

Table 2: Example Validation Parameters for a Quantitative LC-MS/MS Assay for Branched-Chain Keto Acids

| Parameter | Typical Acceptance Criteria/Reported Value | Reference |

|---|---|---|

| Linearity (r²) | > 0.99 | nih.govnih.gov |

| Limit of Quantification (LOQ) | 0.06 - 0.23 µmol/L (serum) | nih.gov |

| 15 nM (tissue) | nih.gov | |

| Accuracy (% Recovery) | 85-115% (78.4% to 114.3% reported) | nih.gov |

| Precision (% RSD) | < 15% (< 9.7% reported) | nih.gov |

Biotechnological Production and Sustainable Synthesis Approaches

Microbial Fermentation Strategies for Oxo-Fatty Acid Production

There are no specific microbial fermentation strategies documented in scientific literature for the production of 9,9-Dimethyl-8-oxodecanoic acid. The investigation into microbial hosts or fermentation conditions for synthesizing this specific oxo-fatty acid has not been reported.

General strategies for other oxo-fatty acids often involve the use of microorganisms that possess specific enzymatic machinery, such as cytochrome P450 monooxygenases, which can introduce keto groups onto a fatty acid backbone. However, no studies have applied these strategies to produce a compound with the unique gem-dimethyl substitution at the C9 position as seen in this compound.

Metabolic Engineering and Genetic Modification for Enhanced Yield

Specific metabolic engineering or genetic modification targets to enhance the yield of this compound have not been identified or described in the available scientific research. The biosynthetic pathway and the specific enzymes required to construct the 9,9-dimethyl-8-oxo structure on a decanoic acid chain in a microbial host remain unelucidated.

Therefore, no data exists on engineered microbial strains or genetic modifications aimed at improving the production of this compound. Research into heterologous expression of specific genes or the modification of endogenous metabolic pathways for this purpose has not been published.

Bioprocess Optimization: Reactor Design and Culture Conditions

There is no information available regarding the optimization of bioprocesses for the production of this compound. Details concerning optimal reactor design, culture conditions (such as temperature, pH, aeration, and nutrient composition), or downstream processing for the isolation and purification of this compound from a fermentation broth are not present in the scientific literature. As no producing organism has been identified or engineered, the parameters for its cultivation have not been studied.

Data Tables

Due to the lack of research on the biotechnological production of this compound, no data tables with research findings can be generated.

Advanced Research Perspectives and Future Directions

Interdisciplinary Integration: Omics Technologies and Systems Biology

The comprehensive study of 9,9-Dimethyl-8-oxodecanoic acid would greatly benefit from the application of "omics" technologies and a systems biology approach. These fields allow for a holistic understanding of the molecule's role within a biological system, moving beyond single-pathway analyses.

Lipidomics , a subset of metabolomics, would be instrumental in identifying and quantifying This compound in various biological samples. Advanced mass spectrometry techniques could be employed to detect its presence and determine its concentration in different tissues and fluids under various physiological and pathological conditions. Furthermore, by examining the broader lipid profile alongside this specific keto acid, researchers could uncover correlations and potential metabolic relationships with other lipid species.

Transcriptomics and proteomics could reveal the molecular machinery involved in the metabolism and signaling of This compound . By exposing cells or organisms to this compound, researchers can identify changes in gene and protein expression. For instance, upregulation of specific enzymes could point to their involvement in its synthesis or degradation. Conversely, alterations in the expression of signaling proteins could suggest a role for this keto acid in cellular communication pathways.

A systems biology approach would then integrate these multi-omics datasets to construct comprehensive models of the metabolic and signaling networks in which This compound participates. Such models can help predict the systemic effects of this compound and generate new hypotheses for further experimental validation. The study of lipid metabolism, in general, has benefited from systems biology, and applying this to branched-chain fatty acids could reveal complex regulatory mechanisms. nih.govnih.gov

Table 1: Potential Omics-Based Research Strategies for this compound

| Omics Technology | Research Question | Potential Outcome |

| Lipidomics | Is this compound present in biological systems, and how do its levels change with physiological state? | Identification and quantification of the compound in tissues and fluids; discovery of co-regulated lipids. |

| Transcriptomics | Which genes are involved in the synthesis, degradation, and response to this compound? | Identification of key enzymes and transcription factors in its metabolic pathway. |

| Proteomics | Which proteins interact with or are modified by this compound? | Discovery of binding partners and downstream signaling effectors. |

| Systems Biology | How does this compound influence overall cellular and organismal metabolism? | Development of predictive models for its biological roles and interactions. |

Exploration of Novel Biological Functions beyond Current Understanding

The biological functions of many branched-chain fatty acids are still being uncovered, and This compound is a prime candidate for the discovery of novel activities. Research into related branched-chain keto acids has revealed their involvement in critical biological processes, suggesting potential areas of investigation for this compound.

One promising avenue is its potential role in metabolic regulation. Branched-chain keto acids have been shown to influence glucose homeostasis by, for example, inhibiting the mitochondrial pyruvate (B1213749) carrier, which in turn suppresses gluconeogenesis in hepatocytes. nih.gov Investigating whether This compound shares these properties could reveal new mechanisms for controlling blood sugar levels.

Another area of interest is its potential as a signaling molecule. Fatty acids and their derivatives can act as ligands for nuclear receptors or G-protein coupled receptors, thereby modulating gene expression and cellular responses. Screening This compound against a panel of receptors could identify novel signaling pathways it may regulate.

Furthermore, the structural similarity of this compound to intermediates in branched-chain amino acid catabolism suggests a potential role in this pathway. youtube.comyoutube.com Dysregulation of branched-chain amino acid metabolism is linked to various metabolic diseases, making the study of related molecules like This compound particularly relevant. frontiersin.orgnih.gov

Development of Next-Generation Synthetic and Biocatalytic Methodologies

The availability of pure This compound is essential for its biological investigation. Developing efficient and stereoselective synthetic routes is therefore a key research objective. While classical organic synthesis approaches can be employed, modern methodologies offer more elegant and sustainable solutions.